molecular formula C25H17ClN2O2S2 B11961576 (3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(2-chlorobenzyl)-1,3-dihydro-2H-indol-2-one

(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(2-chlorobenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11961576
M. Wt: 477.0 g/mol
InChI Key: QBJFNVTWCCSEGY-DQRAZIAOSA-N
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Description

The compound “(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(2-chlorobenzyl)-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include indole derivatives, benzyl halides, and thiazolidinone precursors. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures.

    Step 1: Synthesis of the indole derivative.

    Step 2: Formation of the thiazolidinone ring.

    Step 3: Coupling of the indole and thiazolidinone moieties.

Industrial Production Methods

Industrial production methods may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Substitution of the benzyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

Biologically, thiazolidinones are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. It may act as a lead compound for drug development targeting specific diseases.

Industry

Industrially, the compound may find applications in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The pathways involved could be related to its biological activities, such as inhibition of microbial growth or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one
  • (3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern and the presence of both indole and thiazolidinone moieties. This combination may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C25H17ClN2O2S2

Molecular Weight

477.0 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H17ClN2O2S2/c26-19-12-6-4-10-17(19)15-27-20-13-7-5-11-18(20)21(23(27)29)22-24(30)28(25(31)32-22)14-16-8-2-1-3-9-16/h1-13H,14-15H2/b22-21-

InChI Key

QBJFNVTWCCSEGY-DQRAZIAOSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)SC2=S

Origin of Product

United States

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